molecular formula C6H16Cl2N2 B3186738 (1-Methylpyrrolidin-3-Yl)Methanamine Dihydrochloride CAS No. 1284226-96-5

(1-Methylpyrrolidin-3-Yl)Methanamine Dihydrochloride

Cat. No.: B3186738
CAS No.: 1284226-96-5
M. Wt: 187.11 g/mol
InChI Key: SCEQCOWFIDBNQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Methylpyrrolidin-3-yl)methanamine dihydrochloride is a chemical intermediate of significant interest in medicinal chemistry and neuroscience research. This compound features a pyrrolidine ring with a pendant methylamine group, making it a valuable building block for the synthesis of more complex molecules that target G protein-coupled receptors (GPCRs). Its primary research value lies in its role as a precursor in the development of bitopic or bivalent ligands for dopamine receptors, particularly the D2 and D3 subtypes . Such ligands are crucial tools for investigating the structure-activity relationships of receptors and for developing potential therapeutics with improved selectivity and reduced side effects for neurological disorders . Furthermore, this scaffold has been utilized in the design of dual-target ligands for the mu-opioid receptor (MOR) and the dopamine D3 receptor, a strategy aimed at creating analgesics with lower addictive liability . The dihydrochloride salt form enhances the compound's stability and solubility for experimental use. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

(1-methylpyrrolidin-3-yl)methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.2ClH/c1-8-3-2-6(4-7)5-8;;/h6H,2-5,7H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCEQCOWFIDBNQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60743163
Record name 1-(1-Methylpyrrolidin-3-yl)methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1284226-96-5
Record name 1-(1-Methylpyrrolidin-3-yl)methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methylpyrrolidin-3-Yl)Methanamine Dihydrochloride typically involves the reaction of 1-methylpyrrolidine with formaldehyde and hydrogen chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 1-methylpyrrolidine, formaldehyde, hydrogen chloride.

    Reaction Conditions: The reaction is conducted in an aqueous medium at a temperature range of 0-5°C.

    Procedure: 1-methylpyrrolidine is reacted with formaldehyde in the presence of hydrogen chloride to yield (1-Methylpyrrolidin-3-Yl)Methanamine Dihydrochloride.

Industrial Production Methods

In an industrial setting, the production of (1-Methylpyrrolidin-3-Yl)Methanamine Dihydrochloride involves large-scale chemical reactors and precise control of reaction parameters. The process includes:

    Raw Material Handling: Ensuring the purity and proper storage of starting materials.

    Reaction Control: Monitoring temperature, pressure, and pH levels to optimize yield.

    Purification: Using techniques such as crystallization and filtration to obtain the pure dihydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

(1-Methylpyrrolidin-3-Yl)Methanamine Dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into secondary or tertiary amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include N-oxides, secondary and tertiary amines, and various substituted pyrrolidine derivatives.

Scientific Research Applications

(1-Methylpyrrolidin-3-Yl)Methanamine Dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways and as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (1-Methylpyrrolidin-3-Yl)Methanamine Dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include neurotransmitter regulation, enzyme inhibition, or receptor activation, depending on the specific application and context of use.

Comparison with Similar Compounds

Key Structural and Functional Differences:

Core Heterocycle: The target compound’s pyrrolidine ring offers conformational flexibility, enhancing solubility and bioavailability. Fluorine substituents (e.g., ) improve metabolic stability and membrane permeability.

Substituent Effects :

  • Methanamine vs. Ethanamine Chains : Shorter chains (methanamine) reduce steric hindrance, while longer chains (e.g., ethanamine in ) may enhance interaction with deeper binding pockets.
  • N-Methylation : Enhances lipophilicity and resistance to enzymatic degradation across all compounds.

Applications :

  • The target compound is primarily used in carbamate synthesis , whereas indazole derivatives () are explored in kinase inhibition, and pyrrolopyridines () in epigenetic modulation.

Critical Notes

  • Salt Form Impact : Dihydrochloride salts improve aqueous solubility compared to free bases, critical for in vivo applications.
  • Structural-Activity Relationships (SAR): Minor changes (e.g., replacing pyrrolidine with pyridine) drastically alter pharmacological profiles.
  • Limitations : Some analogs (e.g., ) exhibit lower yields in synthesis (~29% in ), necessitating optimization.

Biological Activity

(1-Methylpyrrolidin-3-Yl)Methanamine dihydrochloride, a derivative of pyrrolidine, has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a five-membered nitrogen-containing heterocycle that contributes to its interactions with biological systems. The dihydrochloride form enhances its solubility, making it suitable for various applications in medicinal chemistry and pharmacology.

  • Molecular Formula : C6H14N2·2HCl
  • Molecular Weight : 201.14 g/mol
  • Structure : The compound features a pyrrolidine ring substituted with a methanamine group, contributing to its biological activity.

The biological activity of (1-Methylpyrrolidin-3-Yl)Methanamine dihydrochloride is primarily attributed to its interactions with various receptors and enzymes. It acts as a modulator of neurotransmitter systems, particularly influencing pathways involving serotonin and dopamine. The specific mechanisms include:

  • Receptor Binding : The compound is known to bind to neurotransmitter receptors, potentially acting as an agonist or antagonist depending on the target.
  • Enzyme Modulation : It may inhibit or activate specific enzymes involved in neurotransmitter synthesis or degradation, impacting overall neurotransmission.

Biological Activity

Research indicates that (1-Methylpyrrolidin-3-Yl)Methanamine dihydrochloride exhibits significant biological activity, including:

  • Neurological Effects : The compound shows promise in modulating neurotransmitter systems, which could be beneficial in treating conditions such as anxiety and depression .
  • Antiproliferative Properties : Preliminary studies suggest potential antiproliferative effects against certain cancer cell lines, although further investigation is needed to establish efficacy .

Study on Neurotransmitter Modulation

A study investigating the effects of (1-Methylpyrrolidin-3-Yl)Methanamine dihydrochloride on serotonin receptors revealed that the compound may exhibit antagonistic properties at specific receptor subtypes. This suggests potential applications in mood regulation and anxiety disorders .

Antiproliferative Activity

In vitro studies have shown that (1-Methylpyrrolidin-3-Yl)Methanamine dihydrochloride can inhibit the growth of certain cancer cell lines, indicating its potential as an anticancer agent. For example, the GI50 values were assessed using the sulforhodamine B assay, demonstrating cytotoxic effects at concentrations below 100 μM .

Data Table: Biological Activity Overview

Activity Type Description Reference
Neurological ModulationPotential modulation of serotonin and dopamine pathways
Antiproliferative EffectsInhibition of cancer cell growth in vitro
Enzyme InteractionModulation of enzyme activity related to neurotransmitter regulation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-Methylpyrrolidin-3-Yl)Methanamine Dihydrochloride
Reactant of Route 2
Reactant of Route 2
(1-Methylpyrrolidin-3-Yl)Methanamine Dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.